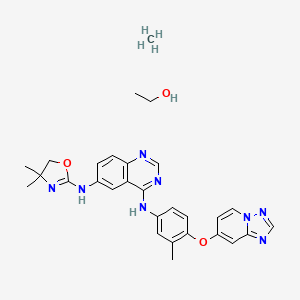

ONT-380 (hemiethanolate)

Description

Overview of HER2 Receptor Tyrosine Kinase Signaling in Oncogenesis

The HER family of receptor tyrosine kinases comprises four members: EGFR (HER1), HER2, HER3, and HER4. biochempeg.comum.es These transmembrane proteins are crucial for regulating normal cellular processes, including cell growth, differentiation, and survival. biochempeg.comncats.iomdpi.com HER2 is unique among the family members as it does not have a known direct binding ligand. mdpi.com Instead, it is the preferred dimerization partner for the other HER receptors, forming potent signaling heterodimers. mdpi.comscielo.br

In several types of cancer, including 20-30% of breast cancers and a fraction of gastric, ovarian, and lung cancers, the HER2 gene is amplified, leading to the overexpression of the HER2 protein on the cell surface. um.esmdpi.comscielo.brnih.gov This overexpression results in the constitutive, ligand-independent formation of HER2 homodimers and heterodimers. mdpi.comnih.gov The HER2/HER3 heterodimer is considered a particularly potent oncogenic unit, as HER3, despite having impaired kinase activity, contains multiple docking sites that amplify downstream signaling. um.esmdpi.comnih.gov

Activation of the HER2 receptor's intracellular tyrosine kinase domain initiates a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. mdpi.comscielo.brdrugs.com The MAPK pathway is central to promoting cell cycle progression and proliferation, while the PI3K/Akt/mTOR pathway is a key regulator of cell survival, effectively inhibiting apoptosis (programmed cell death). mdpi.comscielo.br The aberrant and sustained signaling from overexpressed HER2 drives aggressive tumor growth, making it a critical therapeutic target. um.esncats.ioscielo.br

Historical Development of HER2-Targeted Small Molecule Inhibitors

The journey of HER2-targeted therapy began with the identification of the neu oncogene (the rat homolog of human HER2) in the early 1980s and the subsequent discovery of its amplification in human breast tumors. nih.govaacr.orgbiochempeg.com This foundational research led to the development of the first HER2-targeted drug, the monoclonal antibody trastuzumab, which gained FDA approval in 1998 and revolutionized the treatment of HER2-positive breast cancer. biochempeg.comaacr.orgbiochempeg.combohrium.com

Following the success of antibody-based therapies, research focused on developing orally administered small molecule tyrosine kinase inhibitors (TKIs) that could block the intracellular signaling domain of the receptor. The approval of the first TKI for cancer in 2001 spurred the development of inhibitors for other tyrosine kinases, including HER2. aacr.org

Lapatinib (B449), the first small molecule TKI targeting HER2, was approved by the FDA in 2007. aacr.orgbiochempeg.com Unlike the highly specific monoclonal antibodies, lapatinib is a dual inhibitor, targeting both HER2 and the epidermal growth factor receptor (EGFR/HER1). aacr.org Subsequently, newer generations of HER2-targeted TKIs were developed to enhance specificity, overcome resistance, and improve outcomes. aacr.org Neratinib (B1684480), another TKI, received approval in 2017 for early-stage breast cancer and later for metastatic disease, further expanding the class of small molecule inhibitors. aacr.org This evolution reflects a continuous effort to refine HER2 inhibition, leading to the development of more selective and potent agents.

| Key Milestones in HER2-Targeted Small Molecule Inhibitor Development | | :--- | :--- | | Early 1980s | Discovery of the neu oncogene, the rat homolog of HER2. nih.gov | | 1985 | Cloning of the human HER2 gene. aacr.org | | 1998 | FDA approval of trastuzumab, the first HER2-targeted monoclonal antibody. biochempeg.combohrium.com | | 2007 | FDA approval of lapatinib, the first small molecule TKI targeting HER2 (and EGFR). aacr.orgbiochempeg.com | | 2017 | FDA approval of neratinib for early-stage HER2-positive breast cancer. aacr.org | | 2020 | FDA approval of tucatinib (B611992) (ONT-380), a highly selective HER2 TKI. aacr.orgwikipedia.org |

Positioning of ONT-380 (hemiethanolate) within Contemporary HER2 Inhibition Research

ONT-380 (hemiethanolate), also known as tucatinib, represents a significant advancement in the field of HER2-targeted TKIs. ncats.iohemonc.org It is an oral, potent, and reversible small-molecule inhibitor that functions by competing with ATP at the tyrosine kinase domain of the HER2 receptor. aacrjournals.orgselleckchem.com A defining characteristic of ONT-380 is its high selectivity for HER2 over EGFR. clinicalleader.com In cell-based assays, ONT-380 was found to be approximately 500-fold more selective for HER2 than for EGFR, a property that distinguishes it from dual inhibitors like lapatinib. aacrjournals.orgaacrjournals.orgmedchemexpress.cominvivochem.com This selectivity is hypothesized to contribute to a more favorable clinical profile, particularly a lower incidence of toxicities associated with EGFR inhibition, such as rash and diarrhea. aacrjournals.orgclinicalleader.com

The mechanism of action involves the inhibition of HER2 phosphorylation, which in turn blocks downstream signaling through the PI3K and MAPK pathways, leading to an arrest of cell proliferation and induction of cell death in HER2-driven tumor cells. drugs.comaacrjournals.orgcancercareontario.ca Notably, research has shown that ONT-380 is also potent against the p95HER2 truncated form of the receptor, a variant that lacks the extracellular trastuzumab-binding domain and is associated with resistance to antibody-based therapies. selleckchem.comaacrjournals.org

A critical area of unmet need in HER2-positive cancer, particularly breast cancer, is the treatment of central nervous system (CNS) metastases, as the blood-brain barrier limits the efficacy of many therapies. aacrjournals.orgaacrjournals.orgnih.gov Preclinical and clinical studies have demonstrated that ONT-380 can cross the blood-brain barrier and exert anti-tumor activity against brain metastases. ncats.ioclinicalleader.comnih.govsciencedaily.com

The clinical development of ONT-380, which was developed by Array BioPharma and licensed to Cascadian Therapeutics before being acquired by Seagen, culminated in the pivotal HER2CLIMB trial. wikipedia.orghemonc.org This study evaluated ONT-380 in combination with trastuzumab and capecitabine (B1668275) in heavily pretreated patients with HER2-positive metastatic breast cancer, including a significant cohort with active brain metastases. wikipedia.orgclinicaltrialsregister.eu The trial demonstrated a statistically significant improvement in progression-free survival (PFS). wikipedia.org

| ONT-380 (Tucatinib) Research Findings | |

| Mechanism | Reversible, ATP-competitive, selective inhibitor of HER2 tyrosine kinase. aacrjournals.orgselleckchem.comcancercareontario.ca |

| Potency (IC50) | 8 nM against HER2 in cell-based assays. medchemexpress.comglpbio.comtargetmol.com |

| Selectivity | Approximately 500-fold more selective for HER2 over EGFR. aacrjournals.orgaacrjournals.orgmedchemexpress.com |

| CNS Activity | Demonstrates ability to cross the blood-brain barrier and shows efficacy against CNS metastases. clinicalleader.comnih.govsciencedaily.com |

| Key Clinical Trial (HER2CLIMB) | Showed a median PFS of 7.8 months with the tucatinib combination versus 5.6 months with the placebo combination in patients with HER2+ metastatic breast cancer. wikipedia.org |

These characteristics position ONT-380 (hemiethanolate) as a highly valuable agent in contemporary HER2 inhibition research, offering a potent and selective option with significant activity in the challenging setting of advanced disease and brain metastases.

Properties

Molecular Formula |

C29H34N8O3 |

|---|---|

Molecular Weight |

542.6 g/mol |

IUPAC Name |

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine;ethanol;methane |

InChI |

InChI=1S/C26H24N8O2.C2H6O.CH4/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25;1-2-3;/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31);3H,2H2,1H3;1H4 |

InChI Key |

DWRFBZXCVCWQAC-UHFFFAOYSA-N |

Canonical SMILES |

C.CCO.CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 |

Origin of Product |

United States |

Molecular and Biochemical Characterization of Ont 380 Hemiethanolate

Specificity and Potency of HER2 Kinase Inhibition by ONT-380 (hemiethanolate)

ONT-380 is distinguished by its high specificity and potent inhibition of HER2, a key driver in certain types of cancer. aacrjournals.orgeuropa.eu Its biochemical profile has been extensively characterized through various assays to determine its activity, selectivity, and potential for off-target effects.

In Vitro Enzymatic Assay Characterization of HER2 Inhibitory Activity

In vitro enzymatic assays have demonstrated that ONT-380 is a potent inhibitor of HER2 kinase activity. These assays, which measure the phosphorylation of a synthetic substrate by purified HER2 enzyme, have consistently shown that ONT-380 has nanomolar potency. aacrjournals.orgascopubs.orgasco.org Specifically, cell-based assays have determined the IC₅₀ values of ONT-380 to be 8 nM for HER2 and 7 nM for its truncated form, p95 HER2. selleckchem.comselleckchem.comselleckchem.com The p95 form of HER2 is thought to be associated with resistance to some HER2-targeted therapies. aacrjournals.org

Table 1: In Vitro Inhibitory Activity of ONT-380

| Target | IC₅₀ (nM) | Assay Type |

|---|---|---|

| HER2 | 8 | Cell-based |

| p95 HER2 | 7 | Cell-based |

Data sourced from references selleckchem.comselleckchem.comselleckchem.com

Comparative Analysis of Selectivity for HER2 versus Epidermal Growth Factor Receptor (EGFR)

A key feature of ONT-380 is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR). In cell-based assays, ONT-380 was found to be approximately 500-fold more selective for HER2 compared to EGFR. aacrjournals.orgselleckchem.comselleckchem.comselleck.co.jp This high degree of selectivity is significant because inhibition of EGFR is often associated with toxicities such as skin rash and diarrhea. aacrjournals.org By selectively targeting HER2, ONT-380 has the potential to minimize these off-target effects. aacrjournals.orgascopubs.orgasco.org In cell lines that overexpress EGFR, ONT-380 only weakly inhibited phosphorylation and proliferation, further demonstrating its specificity for HER2. aacrjournals.org

Table 2: Selectivity of ONT-380 for HER2 vs. EGFR

| Kinase | Selectivity Fold-Change (vs. HER2) |

|---|---|

| EGFR | ~500 |

Data sourced from references aacrjournals.orgselleckchem.comselleckchem.comselleck.co.jp

Broad Kinome Profiling and Off-Target Kinase Assessment of ONT-380 (hemiethanolate)

To further assess its specificity, ONT-380 has been subjected to broad kinome profiling, which screens the compound against a large panel of kinases. nih.govoup.com While specific data on the full kinome profile of ONT-380 from the provided search results is limited, the high selectivity for HER2 over EGFR suggests a narrow spectrum of activity. aacrjournals.orgselleck.co.jp The development of highly selective kinase inhibitors is a critical goal in drug discovery to reduce off-target effects. oup.compamgene.com The comparative analysis against EGFR provides strong evidence of ONT-380's focused activity. aacrjournals.org

Cellular Pharmacology and Signal Transduction Modulation by Ont 380 Hemiethanolate

Modulation of HER2 Receptor Phosphorylation in HER2-Amplified Cell Lines

ONT-380 potently and selectively inhibits the kinase activity of HER2. nih.govmedkoo.com This inhibition prevents the autophosphorylation of the HER2 receptor, a critical step in its activation. aacrjournals.org In HER2-amplified breast cancer cell lines, such as BT-474 and SK-BR-3, ONT-380 has demonstrated a significant, dose-dependent reduction in HER2 phosphorylation. medkoo.comnih.gov For instance, in BT-474 cells, ONT-380 inhibited HER2 phosphorylation with an IC₅₀ value of 7 nmol/L. aacrjournals.org This high degree of selectivity is highlighted by its minimal effect on the epidermal growth factor receptor (EGFR), with an IC₅₀ for EGFR phosphorylation inhibition greater than 10,000 nmol/L in A431 cells. aacrjournals.org This selectivity for HER2 over EGFR is approximately 1,000-fold. nih.govaacrjournals.org

Studies have shown that treatment with ONT-380 leads to a rapid and complete block of HER2 autophosphorylation within 30 minutes in sensitive HER2-positive breast cancer cells. aacrjournals.org This inhibition of HER2 phosphorylation is a key initiating event in the downstream effects of the compound.

| Cell Line | HER2 Status | ONT-380 IC₅₀ (HER2 Phosphorylation) | Reference |

| BT-474 | Amplified | 7 nmol/L | aacrjournals.org |

| A431 (control) | Not Amplified | >10,000 nmol/L | aacrjournals.org |

Downstream Signaling Pathway Perturbations Induced by ONT-380 (hemiethanolate)

The inhibition of HER2 phosphorylation by ONT-380 instigates a cascade of effects on downstream signaling pathways that are crucial for cell growth and survival. drugs.comaacrjournals.orgoncodaily.com

Inhibition of PI3K/AKT Pathway Activation

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a major downstream effector of HER2 signaling. nih.govmdpi.com ONT-380 effectively suppresses the activation of this pathway. aacrjournals.orgaacrjournals.org Treatment of HER2-amplified cells with ONT-380 leads to a dose-dependent reduction in the phosphorylation of AKT at key residues such as Serine 473 (S473). aacrjournals.orgaacrjournals.org This inhibition of AKT phosphorylation disrupts its function in promoting cell survival and proliferation. frontiersin.org In vitro studies have demonstrated that ONT-380 blocks the phosphorylation of AKT in HER2-overexpressing cell lines. dovepress.comaacrjournals.org The combination of tucatinib (B611992) with trastuzumab has been shown to lead to a complete and sustained blockade of the HER2/PI3K/AKT signaling pathway. aacrjournals.orgnih.gov

Disruption of MAPK Signaling Cascade

Another critical downstream pathway affected by ONT-380 is the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras/Raf/MEK/ERK pathway. nih.govmdpi.com This pathway is also involved in regulating cell proliferation and differentiation. nih.gov By inhibiting HER2 phosphorylation, ONT-380 leads to the reduced phosphorylation and activation of key components of the MAPK pathway, including MEK1 and ERK1/2. aacrjournals.orgmedicalletter.org Specifically, treatment with ONT-380 has been shown to inhibit the phosphorylation of ERK1/2 at residues T185/Y187 and MEK1 at S222 in BT-474 cells. aacrjournals.org

Effects on HER3 and Other HER Family Member Phosphorylation

HER2 often functions by forming heterodimers with other members of the HER family, particularly HER3. aacrjournals.orgoncoscience.us HER3 is a critical signaling partner for HER2, and its phosphorylation is dependent on HER2's kinase activity. oncoscience.us ONT-380 has been shown to effectively inhibit the phosphorylation of HER3. aacrjournals.orgresearchgate.net In BT-474 cells, ONT-380 inhibited HER3 phosphorylation with an IC₅₀ value in the same range as that for HER2 inhibition. aacrjournals.org This dual inhibition of both HER2 and HER3 phosphorylation further contributes to the comprehensive blockade of downstream signaling. researchgate.netonclive.com

Impact on Cellular Proliferation and Viability in HER2-Driven Cancer Models

The profound inhibition of HER2 and its downstream signaling pathways by ONT-380 translates into a significant impact on the proliferation and viability of cancer cells that are dependent on HER2 signaling. aacrjournals.org

Response Profiles in Cell Lines with Varying HER2/EGFR Expression

The cellular response to ONT-380 is closely linked to the expression levels of HER2 and EGFR. In cell lines that overexpress HER2, ONT-380 effectively blocks proliferation and the phosphorylation of both HER2 and its downstream signaling molecule, Akt. aacrjournals.orgmedchemexpress.com In contrast, its inhibitory effect on phosphorylation and proliferation is weak in cell lines that primarily overexpress EGFR. aacrjournals.orgmedchemexpress.com This demonstrates the compound's potential to target HER2 signaling without significantly impacting EGFR, which could lead to fewer EGFR-related side effects. aacrjournals.org

Studies have shown that high HER2 expression, defined as greater than 300,000 HER2 receptors per cell, is a crucial factor for the cytotoxic activity of tucatinib on tumor cells. swissmedic.ch The selectivity of ONT-380 for HER2 over EGFR has been quantified in cell-based assays, showing it to be approximately 500-fold more selective. aacrjournals.orgmedchemexpress.comtargetmol.com This high degree of selectivity is a key feature of its pharmacological profile.

Table 1: Inhibitory Activity of ONT-380 in Cell Lines

| Cell Line Type | Effect of ONT-380 | Reference |

| HER2-Overexpressing | Blocks proliferation and phosphorylation of HER2 and Akt. | aacrjournals.orgmedchemexpress.com |

| EGFR-Overexpressing | Weakly inhibits phosphorylation and proliferation. | aacrjournals.orgmedchemexpress.com |

Pharmacodynamic Characterization of ONT-380 (hemiethanolate) Metabolites (e.g., ONT-993) in Cellular Contexts

ONT-993 is the most abundant metabolite of tucatinib. swissmedic.ch In vitro studies using human liver microsomes have shown that tucatinib is primarily metabolized by CYP2C8, with minor contributions from CYP3A4, CYP3A5, and aldehyde oxidase. swissmedic.ch

Pharmacodynamic studies have been conducted to characterize ONT-993. swissmedic.ch Like its parent compound, ONT-993 is a selective HER2 kinase inhibitor. swissmedic.ch It has demonstrated a potent inhibitory effect on the phosphorylation of HER2. swissmedic.ch However, its potency for inhibiting HER2 phosphorylation and its cytotoxic effects are slightly lower than that of tucatinib. europa.eu

The enantiomers of ONT-993, S- and R-ONT-993, have also been evaluated and show more potent inhibitory activity on HER2 phosphorylation compared to their effect on EGFR. swissmedic.ch Specifically, the IC50 values for HER2 phosphorylation were 53 nM and 55 nM, respectively, while the IC50 for EGFR was greater than 10,000 nM. swissmedic.ch This further confirms the metabolite's selectivity for HER2. swissmedic.ch

Table 2: Inhibitory Constants (Ki) of Tucatinib and ONT-993

| Compound | Target | Inhibitory Constant (Ki) | Reference |

| Tucatinib | HER2 | 0.8 - 2.6 nM | swissmedic.ch |

| Tucatinib | EGFR | 70 nM | swissmedic.ch |

| Tucatinib | ErB4 | 250 nM | swissmedic.ch |

| ONT-993 | HER2 | 0.7 nM | swissmedic.ch |

| ONT-993 | EGFR | 36 nM | swissmedic.ch |

Preclinical Efficacy Studies of Ont 380 Hemiethanolate in in Vivo Oncological Models

Evaluation of Monotherapy Efficacy in HER2-Dependent Tumor Xenograft Models

The efficacy of ONT-380 as a monotherapy has been demonstrated in various HER2-dependent tumor xenograft models, which involve the implantation of human cancer cell lines into immunocompromised mice. aacrjournals.org

In preclinical studies, ONT-380 has shown significant activity in breast cancer xenograft models. researchgate.net In the BT-474 breast carcinoma model, which is characterized by HER2 gene amplification, ONT-380 demonstrated dose-related tumor growth inhibition. selleck.co.jpaacrjournals.org Specifically, significant tumor growth inhibition of 50% was observed at a certain dose, with higher doses leading to 96% inhibition and numerous partial regressions, defined as a greater than 50% reduction in tumor size from baseline. selleck.co.jp The BT-474 model is a widely used model for HER2-positive breast cancer. altogenlabs.com

ONT-380 has also been evaluated in the MDA-MB-453 breast cancer model. researchgate.net While this cell line is considered to have moderate sensitivity to tucatinib (B611992), combined inhibition of cell growth has been observed when used with other agents. aacrjournals.org

| Xenograft Model | Cancer Type | Key Findings |

| BT-474 | Breast Carcinoma | Dose-dependent tumor growth inhibition. selleck.co.jpaacrjournals.org |

| MDA-MB-453 | Breast Carcinoma | Demonstrated activity. researchgate.net |

The preclinical efficacy of ONT-380 extends to other HER2-positive cancers, including ovarian and gastric carcinomas. researchgate.net In the SK-OV-3 ovarian carcinoma xenograft model, ONT-380 has demonstrated excellent activity. researchgate.net The SK-OV-3 model is a well-established model for studying HER2-positive ovarian cancer. altogenlabs.com

Similarly, in the N87 gastric carcinoma xenograft model, which is characterized by high HER2 expression, ONT-380 has shown significant antitumor effects. researchgate.netaltogenlabs.com Treatment with tucatinib inhibited tumor growth and resulted in partial tumor regressions in mice with NCI-N87 xenografts. aacrjournals.org

| Xenograft Model | Cancer Type | Key Findings |

| SK-OV-3 | Ovarian Carcinoma | Demonstrated excellent activity. researchgate.net |

| N87 | Gastric Carcinoma | Inhibited tumor growth and led to partial regressions. aacrjournals.org |

Preclinical studies have consistently reported significant dose-related tumor growth inhibition with ONT-380 treatment. biospace.combiospace.com In multiple HER2-dependent xenograft models, ONT-380 has not only inhibited tumor growth but has also led to tumor regressions. biospace.combiospace.com In some preclinical models, even a single dose of a therapeutic agent has been shown to induce complete tumor regressions in mice bearing large tumors. acs.org The ability of anti-angiogenic therapies to inhibit tumor growth rather than cause regression of established tumors is a critical consideration in interpreting preclinical results. cancernetwork.com

Combinatorial Preclinical Strategies Involving ONT-380 (hemiethanolate)

The efficacy of ONT-380 has also been evaluated in combination with other cancer therapies, demonstrating the potential for synergistic or additive effects.

The combination of ONT-380 with the HER2-targeted antibody trastuzumab has shown enhanced antitumor effects in preclinical models. aacrjournals.orgbiospace.combiospace.com This synergistic activity is thought to be due to their differing mechanisms of action in inhibiting HER2 signaling. aacrjournals.org In the BT-474 breast cancer xenograft model, the combination of tucatinib and trastuzumab resulted in a significant number of complete and partial tumor regressions. aacrjournals.org Similarly, in the NCI-N87 gastric cancer model, the combination treatment led to a greater antitumor response and higher rates of tumor regression compared to either agent alone. aacrjournals.org Preclinical data has consistently shown that combining tucatinib with trastuzumab leads to enhanced antitumor activity. researchgate.net

In addition to targeted antibodies, ONT-380 has been studied in combination with chemotherapeutic agents. Preclinical models have shown that ONT-380 demonstrates synergistic or additive tumor growth inhibition when combined with docetaxel (B913). biospace.combiospace.com In vivo studies have demonstrated that the combination of tucatinib and docetaxel enhances antitumor activity, leading to improved rates of tumor regression. researchgate.net

Mechanistic Dissection of Combination Benefit in Preclinical Models

Preclinical studies have demonstrated that ONT-380 (tucatinib) exhibits synergistic antitumor activity when combined with other standard-of-care therapies for HER2-positive cancers. dovepress.com The mechanistic rationale for these combinations often relies on targeting the HER2 pathway through different modes of action. aacrjournals.org For instance, the combination of tucatinib, a small molecule tyrosine kinase inhibitor (TKI), with trastuzumab, a monoclonal antibody, constitutes a "vertical blockade" of the HER2 receptor. dovepress.com Trastuzumab binds to the extracellular domain of HER2, inhibiting its dimerization, while tucatinib blocks the intracellular kinase domain, preventing phosphorylation and downstream signaling. aacrjournals.orgdrugbank.com

In vivo xenograft models have confirmed the enhanced efficacy of these combinations. In a BT-474 human breast carcinoma xenograft model, the combination of tucatinib with trastuzumab resulted in a 98% tumor growth inhibition (TGI), which included complete tumor regressions in 9 out of 12 animals and two partial regressions. medchemexpress.commedchemexpress.com This was significantly more effective than either tucatinib or trastuzumab administered as single agents. aacrjournals.org Similarly, combinations with the antibody-drug conjugate ado-trastuzumab emtansine (T-DM1) and the chemotherapeutic agent docetaxel have also shown significant tumor growth inhibition in preclinical models. dovepress.comaacrjournals.org

| Tumor Model | Cancer Type | Treatment Arm | Tumor Growth Inhibition (%TGI) | Tumor Response |

|---|---|---|---|---|

| BT-474 | Breast | Tucatinib | 96% | 9/12 Partial Regressions |

| Trastuzumab | - | - | ||

| Tucatinib + Trastuzumab | 98% | 9/12 Complete Regressions, 2/12 Partial Regressions | ||

| NCI-N87 | Gastric | Tucatinib | 70% | - |

| Trastuzumab | 38% | - | ||

| Tucatinib + Trastuzumab | 80% | - |

Investigation of ONT-380 (hemiethanolate) Activity in Central Nervous System (CNS) Metastasis Models

A significant challenge in the treatment of HER2-positive metastatic breast cancer is the propensity for metastasis to the central nervous system (CNS). aacrjournals.org The development of therapies that can effectively cross the blood-brain barrier (BBB) is therefore crucial.

Preclinical Blood-Brain Barrier Penetration Capabilities

Preclinical studies have consistently shown that ONT-380 and its active metabolite can penetrate the blood-brain barrier. nih.govascopubs.org In animal models, ONT-380 demonstrated adequate CNS penetration, a characteristic that supported its investigation in patients with brain metastases. aacrjournals.orgresearchgate.net Mechanistic physiologically based pharmacokinetic (PBPK) modeling has been used to further quantify this capability. These models estimated the transporter-mediated efflux clearance at the normal BBB, which is a key determinant of a drug's ability to accumulate in the brain. aacrjournals.org The analysis indicated that tucatinib has a higher efflux clearance compared to other HER2 TKIs like lapatinib (B449) and neratinib (B1684480), yet still achieves effective concentrations. aacrjournals.org The ability of lapatinib, a comparator drug, to cross the BBB is known to be limited by efflux transporters such as P-glycoprotein (P-Gp) and breast cancer resistance protein (BCRP). mdpi.com Despite being a substrate for these transporters, ONT-380's active metabolite has been shown to maintain sustained levels in the brain after oral administration. researchgate.netresearchgate.net

| Compound | Estimated Efflux Clearance at BBB (L/hour) | Predicted Average Steady-State Brain Concentration (Css,ave,br) (nmol/L) |

|---|---|---|

| Tucatinib (ONT-380) | 11.46 | 14.5 |

| Lapatinib | 1.47 | 16.8 |

| Neratinib | 2.71 | 0.68 |

Data from a physiologically based pharmacokinetic (PBPK) modeling study. aacrjournals.org

Impact on Brain pErbB2 Levels in In Vivo Models

Once across the blood-brain barrier, a key measure of a targeted drug's activity is its ability to engage its target. For ONT-380, this involves inhibiting the phosphorylation of the HER2 receptor (pErbB2). In vivo studies utilizing brain PK/PD (pharmacokinetic/pharmacodynamic) analysis in an N87 gastric cancer xenograft model demonstrated that treatment with ONT-380 and its active metabolite resulted in a significant, 80% reduction in the levels of pErbB2 in the brain. medchemexpress.commedchemexpress.comresearchgate.netinvivochem.comchemsrc.com This provides direct evidence of target engagement within the CNS, linking the compound's penetration of the BBB to its biological mechanism of action. researchgate.net

Comparative Analysis of CNS Activity with Other HER2-Targeted Agents

The efficacy of ONT-380 in CNS metastasis models has been compared directly with other HER2-targeted TKIs, namely lapatinib and neratinib. aacrjournals.org In preclinical studies using intracranial tumor models, treatment with ONT-380 resulted in a survival benefit compared to both lapatinib and neratinib when each agent was administered at its maximum tolerated dose. aacrjournals.orgresearchgate.netchemsrc.combiospace.com

In a BT-474 intracranial xenograft model, the difference in survival was pronounced. researchgate.net By day 56 of the study, 69% of the animals in the ONT-380 treatment group were still alive. researchgate.net In contrast, survival rates in the groups treated with lapatinib and neratinib were 8% and 23%, respectively, which was similar to the vehicle control group (23%). researchgate.net This superior activity is attributed to both improved CNS penetration relative to lapatinib and effective target inhibition within the brain. asco.orgnih.gov PBPK modeling supports this, predicting a significantly higher target engagement ratio (TER) in the brain for tucatinib compared to lapatinib and neratinib. aacrjournals.org

| Treatment Group | Survival Rate at Day 56 (%) |

|---|---|

| Vehicle | 23% |

| ONT-380 (ARRY-380) | 69% |

| Lapatinib | 8% |

| Neratinib | 23% |

Data from a BT-474 intracranial xenograft model. researchgate.net

Synthetic Chemistry and Pharmaceutical Formulation Science of Ont 380 Hemiethanolate

Synthetic Pathways and Process Development for Tucatinib (B611992) hemiethanolate

The manufacturing process for tucatinib hemiethanolate is a well-defined, multi-step synthesis designed for consistency and control. europa.eu

Multi-Step Chemical Synthesis Design and Optimization

The synthesis of tucatinib hemiethanolate is accomplished through a six-step process. europa.eu An alternative synthetic route has also been described, which involves the preparation of three key intermediates. newdrugapprovals.org

One reported synthesis pathway involves: aacrjournals.org

The coupling of (E)-N’-(2-Cyano-4-(3-(1-hydroxy-2-methylpropan-2-yl)thioureido)phenyl)-N,N-dimethylformimidamide with 4-( europa.eunewdrugapprovals.orgfda.govtriazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline in a solution of isopropyl acetate (B1210297) and acetic acid. This reaction yields 1-(4-((4-( europa.eunewdrugapprovals.orgfda.govtriazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)amino)quinazolin-6-yl)-3-(1-hydroxy-2-methylpropan-2-yl)thiourea with an 85% yield. aacrjournals.org

The subsequent addition of water results in the formation of N4-(4-( europa.eunewdrugapprovals.orgfda.govtriazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine, with a 92% yield. aacrjournals.org

Finally, the trituration of this compound in ethanol (B145695) at temperatures exceeding 65°C produces the desired N4-(4-( europa.eunewdrugapprovals.orgfda.govtriazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine hemi-ethanolate with an 83% yield. aacrjournals.org

Another described synthetic approach utilizes 4-nitro-2-cyanoaniline as a starting material. newdrugapprovals.org This process involves several key transformations, including condensation with DMF-DMA, catalytic hydrogenation to reduce the nitro group, condensation with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and an amino alcohol, a ring-closure reaction, and a final intramolecular dehydration and ring closure to form the oxazoline (B21484) ring of tucatinib. newdrugapprovals.org

The process has been optimized to avoid chromatographic purification techniques, which are often not feasible for large-scale commercial production, and instead utilizes cost-effective reagents and solvents. googleapis.com

Characterization and Control of Synthesis Intermediates

Throughout the manufacturing process, isolated intermediates are clearly defined and rigorously controlled. europa.eu This control is maintained through the use of appropriate specifications to ensure the quality and consistency of the final active pharmaceutical ingredient. europa.eu The structure of the active substance and its intermediates is elucidated using a combination of advanced analytical techniques. europa.eu

| Analytical Technique | Purpose |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Elucidation of molecular structure and mass. europa.eu |

| 1H, 13C, 15N-NMR Spectrometry | Detailed structural analysis of the molecule. europa.eu |

| Infrared (IR) Spectroscopy | Identification of functional groups. europa.eu |

| X-ray Diffraction (XRD) | Characterization of crystal structure (single crystal and powder). europa.eu |

| Thermal Gravimetric Analysis (TGA) | Evaluation of the molar ratio of the solvent. europa.eu |

| Differential Scanning Calorimetry (DSC) | Further characterization of the ethanol solvate. europa.eu |

Solid-State Characteristics and Polymorphism of ONT-380 (hemiethanolate)

The solid-state form of an active pharmaceutical ingredient is a critical factor that can influence its physical and chemical properties, and ultimately its therapeutic efficacy. dissolutiontech.comresearchgate.net ONT-380 has been found to exist in multiple solid-state forms, including crystalline anhydrous polymorphs and crystalline pseudopolymorphs. europa.eu

Crystalline Solvate Forms: Focus on the Hemiethanolate (Form B)

Tucatinib exhibits polymorphism and can exist in various solid-state forms. europa.eu Research has identified four crystalline anhydrous polymorphs and 25 crystalline pseudopolymorphs. europa.eu Among these, the crystalline solvate form known as tucatinib hemiethanolate (Form B) was selected for further development due to its favorable physicochemical properties. europa.eu This form is consistently produced by the established manufacturing process and has demonstrated stability, with no change in polymorphic form observed during storage of the active substance. europa.eu

The hemiethanolate form is a compound of tucatinib and ethanol in a 2:1 molecular ratio. europa.eu It presents as an off-white to yellow, non-hygroscopic crystalline powder. europa.eu

| Property | Description |

| Chemical Name | N6-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-( europa.eunewdrugapprovals.orgfda.govtriazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine hemiethanolate europa.eu |

| Molecular Formula | C26H24N8O2 – ½ C2H5OH europa.eu |

| Relative Molecular Mass | 503.57 europa.eu |

| Appearance | Off-white to yellow, non-hygroscopic crystalline powder europa.eu |

| Solubility | Practically insoluble in water. In aqueous buffer solutions at pH above 4, it has low solubility (<0.4 mg/ml). Below pH 4, it exhibits high solubility (>18.9 mg/ml). europa.eu |

| pKa | 2.07, 4.18, 6.15 (weak base) europa.eu |

| Partition Coefficient (LogP) | 5.3 europa.eu |

Development and Characterization of Amorphous Solid Dispersions

To improve the biopharmaceutical properties of poorly soluble drugs like tucatinib, amorphous solid dispersions (ASDs) have been developed. google.comacs.org ASDs are systems where the drug is dispersed in a polymeric carrier in an amorphous, or non-crystalline, state. uni-halle.de This amorphous form generally exhibits higher solubility and a faster dissolution rate compared to its crystalline counterparts. acs.org

For tucatinib, ASDs have been prepared by dissolving the drug substance and a dispersion polymer, such as polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA), in a suitable solvent to create a feed solution. google.com This solution is then spray-dried to form the solid dispersion, effectively removing the solvent and trapping the drug in an amorphous state. google.com The goal is to achieve a substantially amorphous solid-state form, meaning the tucatinib component is at least 80-85% amorphous. google.com

The characterization of these ASDs is crucial and involves a variety of analytical techniques to understand their solid-state properties, stability, and performance. acs.orgresearchgate.net

| Characterization Method | Purpose |

| X-Ray Powder Diffraction (XRPD) | To confirm the amorphous nature of the drug within the dispersion. google.comgoogle.com |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and assess the physical stability of the amorphous form. google.comgoogle.com |

| Polarized Light Microscopy | To visually inspect for any crystalline material. google.com |

| Spectroscopic Methods (IR, Raman, ssNMR) | To investigate drug-polymer interactions. acs.org |

Influence of Solid-State Forms on Biopharmaceutical Performance

The solid-state form of a drug can significantly impact its biopharmaceutical performance, particularly its solubility and dissolution rate, which are key determinants of bioavailability for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II or IV. dissolutiontech.comacademie-sciences.fr

Dissolution studies comparing the crystalline hemi-ethanolate form of tucatinib with an amorphous solid dispersion have demonstrated the superior performance of the ASD. In a dissolution test conducted in a citrate (B86180) buffer at a pH of 4.5, a tablet formulated with a 50% PVP-VA solid dispersion of tucatinib showed a significantly faster and more complete dissolution profile compared to a powder-in-capsule (PIC) composition of the crystalline hemi-ethanolate. google.com

Specifically, dissolution testing of the crystalline hemi-ethanolate (Form B) in a phosphate (B84403) buffer at pH 6.5 resulted in a maximum concentration (Cmax) of 0.44 µg/mL and an area under the curve (AUC) of 5.49 µg/mL*hr over a 240-minute period. google.com The enhanced dissolution of the amorphous form is attributed to the fact that it does not require the energy to overcome the crystal lattice structure upon dissolution. uni-halle.de This can lead to the generation of a supersaturated state of the drug in aqueous media, potentially resulting in improved bioavailability. acs.org

The stability of the amorphous form is a critical consideration, as recrystallization can negate the solubility advantage. tainstruments.comcrystalpharmatech.com Polymeric carriers in ASDs play a vital role in inhibiting crystallization and maintaining the supersaturated state of the drug. crystalpharmatech.com

Pharmacokinetic Profile and Metabolism of Ont 380 Hemiethanolate in Preclinical Systems

Absorption, Distribution, and Elimination Characteristics in Animal Models

Preclinical studies in rats and cynomolgus monkeys have been instrumental in defining the pharmacokinetic profile of ONT-380. Following oral administration in these species, absorption is observed to be rapid. swissmedic.ch In xenograft models using female nude mice, ONT-380 has demonstrated dose-related inhibition of tumor growth. medchemexpress.com

The distribution of ONT-380 has been evaluated in various animal models. In rats, following a single intravenous dose, ONT-380 and its metabolite, Br-NBP, were found to distribute rapidly to all examined tissues. frontiersin.org The highest concentrations of BZP, a related compound, were observed in the lung, while its metabolite, Br-NBP, was highest in the kidney. frontiersin.org Studies in mice with intracranial tumor models have shown that ONT-380 can cross the blood-brain barrier, leading to a survival benefit. aacrjournals.org This is a significant finding, as the central nervous system (CNS) is a common site for metastasis in HER2-positive breast cancer. aacrjournals.org

Elimination of ONT-380 and its metabolites occurs primarily through the feces. In rats and cynomolgus monkeys, the majority of the administered radioactive dose was recovered in the feces (90% in rats and 80% in monkeys), with a smaller fraction excreted in the urine. swissmedic.ch This suggests that biliary excretion is a major route of elimination. swissmedic.ch Based on recovery in bile and urine in rats, it was determined that at least 13% of the oral dose was absorbed. swissmedic.ch

Interactive Table: Pharmacokinetic Parameters of Tucatinib (B611992) (ONT-380) in Preclinical Models

| Species | Administration Route | Key Findings |

|---|---|---|

| Rats | Oral | Rapid absorption. swissmedic.ch Primarily fecal excretion (90%). swissmedic.ch At least 13% of the dose is absorbed. swissmedic.ch |

| Cynomolgus Monkeys | Oral | Rapid absorption. swissmedic.ch Primarily fecal excretion (80%). swissmedic.ch |

| Mice (xenograft models) | Oral | Dose-related tumor growth inhibition. medchemexpress.com Crosses the blood-brain barrier. aacrjournals.org |

Metabolic Pathways and Enzymatic Contributions in Preclinical Species

The metabolism of ONT-380 is extensive and involves several key enzyme systems. In vitro studies using human liver microsomes and hepatocytes have shown that the metabolic profile is comparable across species, including rats, cynomolgus monkeys, and humans. swissmedic.ch

Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of ONT-380. In vitro experiments have identified CYP2C8 as the primary metabolizing enzyme, with CYP3A4 and CYP3A5 playing a lesser role. swissmedic.ch Physiologically based pharmacokinetic (PBPK) analysis estimated that CYP2C8 is responsible for approximately 70% of the total metabolism of tucatinib, while CYP3A enzymes contribute about 15%. swissmedic.ch The significant role of CYP2C8 is further highlighted by drug-drug interaction studies where co-administration with a strong CYP2C8 inhibitor led to a substantial increase in tucatinib plasma exposure. researchgate.net Conversely, this interaction resulted in decreased plasma exposure of the main metabolite, ONT-993. researchgate.net

Aldehyde oxidase (AO) is another important enzyme involved in the metabolic clearance of ONT-380. swissmedic.chresearchgate.net PBPK analysis suggests that aldehyde oxidase accounts for approximately 15% of the total metabolism of tucatinib. swissmedic.ch The involvement of AO is significant as this enzyme can contribute to the oxidation of various compounds, including kinase inhibitors. researchgate.net

The primary metabolite of ONT-380 identified across all species is ONT-993, which is formed through hydroxylation. europa.euswissmedic.ch This metabolite is also a selective HER2 kinase inhibitor, although it is considered less potent than the parent compound, tucatinib. swissmedic.chtga.gov.au In human plasma, tucatinib is the major circulating component, accounting for 87-91% of the total drug-related exposure, while all other metabolites, including ONT-993, are present at levels below 10% and are considered minor. swissmedic.ch ONT-993 is a chiral compound, with the R-isomer being preferentially formed over the S-isomer in both humans and cynomolgus monkeys. europa.eu

Interactive Table: Major Metabolites of ONT-380

| Metabolite | Parent Compound | Formation Pathway | Key Characteristics |

|---|---|---|---|

| ONT-993 | ONT-380 (Tucatinib) | Hydroxylation | Primary metabolite. swissmedic.ch Also a HER2 kinase inhibitor. swissmedic.ch Less potent than parent compound. tga.gov.au |

| M4, M5, M13 | ONT-380 (Tucatinib) | Oxidative Metabolism | Observed in all species studied. europa.eu |

Plasma Protein Binding in Preclinical Systems

ONT-380 and its main metabolite, ONT-993, exhibit high binding to plasma proteins. In vitro experiments have shown that protein binding for both tucatinib and ONT-993 is greater than 97%. swissmedic.ch This high degree of plasma protein binding is an important pharmacokinetic characteristic, as it can influence the distribution and clearance of the drug. frontiersin.org The binding was found to be consistent and not altered in subjects with hepatic impairment. swissmedic.ch

Structure Activity Relationship Sar and Rational Design Principles of Ont 380 Hemiethanolate

Chemical Scaffold Analysis and Functional Group Contributions to HER2 Inhibition

The chemical structure of ONT-380 is centered around a quinazoline (B50416) core, a scaffold common to many tyrosine kinase inhibitors (TKIs), including lapatinib (B449), erlotinib, and gefitinib (B1684475). aacrjournals.org This core structure positions the molecule within the ATP-binding pocket of the HER2 kinase domain. aacrjournals.org ONT-380 acts as a reversible, ATP-competitive inhibitor. researchgate.net

Key functional groups of ONT-380 play a crucial role in its potent and selective inhibition of HER2:

Quinazoline Core: This bicyclic heterocycle serves as the fundamental scaffold, anchoring the inhibitor within the ATP-binding site of the kinase.

Pyridine-Triazolo Moiety: A distinguishing feature of ONT-380, this group forms a critical hydrogen bond with the HER2-specific serine residue, Ser783, located in the ATP binding pocket. This interaction is a key determinant of its high selectivity for HER2. rsc.org

The hemiethanolate form of ONT-380, specifically the crystalline solvate form B (tucatinib hemiethanolate), was selected for development due to its favorable physicochemical properties. europa.eu The structure of the active substance has been extensively characterized using various analytical techniques, including mass spectrometry, NMR spectroscopy, and X-ray diffraction. europa.eu

Table 1: Functional Group Contributions to HER2 Inhibition by ONT-380

| Functional Group | Role in HER2 Inhibition | Reference |

| Quinazoline Core | Anchors the molecule in the ATP-binding pocket. | aacrjournals.org |

| Pyridine-Triazolo Moiety | Forms a key hydrogen bond with Ser783, conferring HER2 selectivity. | rsc.org |

| Substituted Aniline Group | Interacts with a hydrophobic pocket, enhancing binding affinity. |

Elucidation of Structural Features Governing HER2 Selectivity over EGFR

The high selectivity of ONT-380 for HER2 over EGFR is a cornerstone of its design and a significant clinical advantage, leading to a lower incidence of EGFR-mediated side effects like severe diarrhea and rash. asco.org This selectivity is primarily attributed to specific structural differences between the ATP-binding pockets of HER2 and EGFR. oncotarget.com

While both HER2 and EGFR belong to the same family of receptor tyrosine kinases, subtle variations in their amino acid sequences within the kinase domain create opportunities for selective targeting. The rational design of ONT-380 capitalized on these differences. The pyridine-triazolo moiety of ONT-380 is engineered to form a specific hydrogen bond with Serine 783 in the HER2 ATP-binding site. rsc.org This interaction is not as favorable in the EGFR binding pocket, which contributes significantly to the more than 500-fold selectivity of tucatinib (B611992) for HER2 over EGFR. researchgate.netrsc.org

In vitro kinase assays have quantified this selectivity, demonstrating a half-maximal inhibitory concentration (IC50) of 6.9 nmol/L for HER2, compared to 449 nmol/L for EGFR. aacrjournals.org This translates to a more than 50-fold lower concentration required to inhibit HER2 compared to EGFR. aacrjournals.org

Table 2: Key Structural Determinants of ONT-380 Selectivity

| Structural Feature | Interaction with HER2 | Interaction with EGFR | Resulting Selectivity | Reference |

| Pyridine-Triazolo Moiety | Forms a strong hydrogen bond with Ser783. | Weaker interaction due to differences in the binding pocket. | High selectivity for HER2. | rsc.org |

| Overall Conformation | Optimized for the HER2 ATP-binding pocket. | Sub-optimal fit in the EGFR ATP-binding pocket. | Contributes to HER2-preferential inhibition. | oncotarget.com |

Comparative SAR with Related Quinazoline-Based Tyrosine Kinase Inhibitors (e.g., Lapatinib, Erlotinib, Gefitinib)

A comparison of the structure-activity relationships of ONT-380 with other quinazoline-based TKIs highlights the rational design principles that led to its unique profile.

Erlotinib and Gefitinib: These are primarily EGFR inhibitors. frontiersin.orgnih.gov Their chemical structures, while based on the quinazoline scaffold, are optimized for binding to the EGFR kinase domain. frontiersin.org They lack the specific functional groups, like the pyridine-triazolo moiety of ONT-380, that favor strong interactions with the HER2 binding pocket. Erlotinib and gefitinib act as reversible inhibitors of the EGFR tyrosine kinase domain. frontiersin.org

The development of ONT-380 represents a successful application of structure-based drug design. By analyzing the subtle differences between the HER2 and EGFR kinase domains, medicinal chemists were able to engineer a molecule with high potency against the desired target and significantly reduced off-target activity, leading to a more favorable clinical profile.

Table 3: Comparative SAR of Quinazoline-Based TKIs

| Compound | Primary Target(s) | Key SAR Features | Selectivity Profile | Reference |

| ONT-380 (Tucatinib) | HER2 | Pyridine-triazolo moiety interacting with Ser783. | Highly selective for HER2 over EGFR (>500-fold). | researchgate.netrsc.org |

| Lapatinib | EGFR, HER2 | Quinazoline core with side chains enabling dual inhibition. | Dual inhibitor, less selective for HER2 than tucatinib. | mdpi.comnih.gov |

| Erlotinib | EGFR | Quinazoline scaffold optimized for EGFR binding. | Primarily an EGFR inhibitor. | frontiersin.org |

| Gefitinib | EGFR | Quinazoline scaffold optimized for EGFR binding. | Primarily an EGFR inhibitor. | frontiersin.orgnih.gov |

Intellectual Property Landscape and Academic Contributions Pertaining to Ont 380 Hemiethanolate

Analysis of Patent Filings Related to Composition of Matter and Use of ONT-380 (hemiethanolate)

The intellectual property landscape for ONT-380 (tucatinib), including its hemiethanolate form, is defined by key patents covering its composition of matter and methods of use. The foundational patent work was conducted by Array BioPharma, the original inventor of the compound. fiercebiotech.comglobenewswire.com

A significant patent in the development of tucatinib (B611992) is the World Intellectual Property Organization patent WO2007059257A2, filed by Array BioPharma. probes-drugs.org This patent claims the chemical structure of the compound, establishing the composition of matter. probes-drugs.org Another key patent application, US20170136022A1, further describes the processes for synthesizing tucatinib, including the formation of the hemiethanolate form. aacrjournals.org Specifically, this application details a multi-step synthesis process that yields N4-(4-( fiercebiotech.compharmaceutical-business-review.combioprocessonline.comtriazolo[1,5-α]pyridin-7-yloxy)-3-methylphenyl)-N6-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine, which is then triturated in ethanol (B145695) to provide the hemi-ethanolate version. aacrjournals.org

Patents are crucial for protecting the novelty and non-obviousness of a pharmaceutical invention. congress.gov They can cover various aspects, including the chemical compound itself (composition of matter), methods of using the product for treating specific diseases, and formulations. congress.gov For ONT-380, patents cover the active ingredient and its specific crystalline form, the hemiethanolate. epo.org European patent 3 400 943, for example, faced opposition regarding the inventive step of providing the active agent as an amorphous solid dispersion compared to the crystalline hemi-ethanolate form described in prior art. epo.org

The patent protection for ONT-380 is a critical component of its commercialization, providing the exclusive rights to make, use, and sell the invention for a specified term. congress.gov This exclusivity is essential for pharmaceutical companies to recoup the significant investment required for research and development. congress.gov

Key Academic Research Groups and Publications Contributing to ONT-380 (hemiethanolate) Characterization

The characterization of ONT-380 (tucatinib) has been significantly advanced by research from several key academic institutions and their publications, often in collaboration with the developing pharmaceutical companies. These studies have been instrumental in defining the compound's properties and clinical potential.

A pivotal Phase I study, published in Clinical Cancer Research, determined the maximum tolerated dose (MTD), pharmacokinetics (PK), and preliminary antitumor activity of ONT-380. aacrjournals.orgnih.gov This research involved a collaboration between multiple cancer centers, including The University of Texas MD Anderson Cancer Center, the University of Colorado Denver, the Cancer Centre of Southeastern Ontario at Queen's University, and the British Columbia Cancer Agency, along with Array BioPharma Inc. nih.gov The study established an MTD of 600 mg twice daily and noted that ONT-380 has a half-life of 5.38 hours with dose-proportional exposure. aacrjournals.orgnih.gov A key finding was the compound's selectivity for HER2 over EGFR, resulting in a lower incidence of severe diarrhea and rash compared to dual HER2/EGFR inhibitors. aacrjournals.orgnih.govresearchgate.net The research demonstrated a clinical benefit rate of 27% in heavily pretreated patients with HER2-positive metastatic breast cancer. aacrjournals.orgnih.gov

Further research has focused on the activity of ONT-380 in patients with central nervous system (CNS) metastases, a significant challenge in HER2-positive breast cancer. researchgate.netascopubs.org Preclinical studies showed that ONT-380 has superior CNS penetration compared to other inhibitors like lapatinib (B449). ascopubs.org Clinical data presented by researchers from various institutions have supported these preclinical findings, showing CNS responses when ONT-380 was used in combination with other therapies. researchgate.netncats.io

Key publications and presentations contributing to the characterization of ONT-380 include:

"Phase I Study of ONT-380, a HER2 Inhibitor, in Patients with HER2+-Advanced Solid Tumors, with an Expansion Cohort in HER2+ Metastatic Breast Cancer" published in Clinical Cancer Res (2017). This foundational study detailed the initial clinical findings on safety, tolerability, and activity. nih.gov

"Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel (B913) in Solid Tumor Models" in Molecular Cancer Therapeutics (2020). This paper outlined the potent and selective HER2 kinase inhibition of tucatinib and its efficacy in various preclinical models. aacrjournals.org

Presentations at major oncology conferences, such as the San Antonio Breast Cancer Symposium and meetings of the American Society of Clinical Oncology (ASCO), have been important venues for disseminating the latest data from ongoing clinical trials, including combination studies with agents like capecitabine (B1668275), trastuzumab, and ado-trastuzumab emtansine (T-DM1). fiercebiotech.comascopubs.orgbiospace.comlarvol.com

These academic contributions have been crucial in validating the therapeutic hypothesis for ONT-380 as a highly selective HER2 inhibitor with a favorable toxicity profile and activity in difficult-to-treat patient populations. aacrjournals.org

Research Collaborations and Licensing Agreements in ONT-380 (hemiethanolate) Development

The development and commercialization of ONT-380 (tucatinib) have been shaped by a series of strategic collaborations and licensing agreements. The compound was originally invented and developed by Array BioPharma. fiercebiotech.comglobenewswire.com

In May 2013, Array BioPharma entered into a Development and Collaboration Agreement with Oncothyreon Inc. (which later became Cascadian Therapeutics) to jointly develop ONT-380, then known as ARRY-380. bioprocessonline.com Under this initial agreement, Oncothyreon made an upfront payment and was responsible for funding and conducting clinical development, with the two companies planning to jointly conduct Phase 3 development and co-promote the drug in the U.S. bioprocessonline.com

This partnership was restructured in December 2014, when Oncothyreon secured an exclusive worldwide license to develop, manufacture, and commercialize ONT-380. fiercebiotech.comglobenewswire.combioprocessonline.com This new agreement superseded the previous joint development arrangement. fiercebiotech.compharmaceutical-business-review.com Key terms of the exclusive license included:

An upfront payment of $20 million from Oncothyreon to Array BioPharma. fiercebiotech.comglobenewswire.com

Potential milestone payments to Array of up to $280 million, primarily commercial milestones, contingent on the acquisition of Oncothyreon within three years. fiercebiotech.combiospace.com

A significant portion of any payments received by Oncothyreon from sublicensing ONT-380 rights to be paid to Array. fiercebiotech.comglobenewswire.com

Up to a double-digit royalty payable to Array based on net sales of ONT-380. fiercebiotech.comglobenewswire.com

The development of ONT-380 continued under Cascadian Therapeutics, which was subsequently acquired by Seattle Genetics (now Seagen Inc.) in March 2018. oncozine.com This acquisition placed the rights for tucatinib in the hands of Seattle Genetics, which continued its development, with the licensing agreement with Array BioPharma remaining in effect. oncozine.comwikipedia.org Seattle Genetics has since advanced tucatinib through further clinical trials, including the pivotal HER2CLIMB study, and secured regulatory approvals. wikipedia.orgnewdrugapprovals.org

This progression of licensing and acquisition highlights a common strategy in the pharmaceutical industry, where promising compounds discovered by one company are advanced through the clinical and regulatory process by others with different resources and expertise.

Table of Mentioned Compounds

Advanced Preclinical Methodologies and Future Research Directions for Ont 380 Hemiethanolate

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Studies

Omics technologies provide a global view of the molecular changes within cancer cells following treatment with ONT-380, offering insights far beyond single-protein analyses.

Proteomics: Preclinical evaluation of ONT-380 has heavily utilized proteomic techniques to map its impact on cellular signaling. Western blotting and ELISA-based assays have demonstrated that ONT-380 potently inhibits the phosphorylation of HER2 and its dimerization partner HER3. aacrjournals.org This inhibition effectively blocks downstream signaling through critical pro-survival pathways, including MAPK and PI3K/AKT, which has been confirmed by measuring the reduced phosphorylation of effector proteins like MEK1, ERK1/2, and AKT. aacrjournals.orgnih.gov

More advanced proteomic approaches, such as mass spectrometry, are being used to dissect complex mechanisms. For instance, to understand the synergy between ONT-380 and the antibody-drug conjugate (ADC) T-DM1, mass spectrometry was used to quantify the intracellular catabolites of T-DM1. aacrjournals.orgnih.gov These studies revealed that ONT-380 treatment leads to increased internalization and catabolism of T-DM1, providing a mechanistic explanation for the combination's enhanced efficacy. aacrjournals.orgnih.gov Future preclinical studies could leverage chemical proteomics to map the broader kinome-wide targets of ONT-380 and identify unexpected off-target effects or opportunities for novel combination therapies. tum.de

Metabolomics: While specific preclinical metabolomics studies on ONT-380 are not yet widely published, this field holds significant promise. Metabolomics analyzes the small-molecule metabolites in biological systems, offering a real-time snapshot of cellular metabolism. td2inc.com For ONT-380, this could be applied to identify metabolic vulnerabilities created by HER2 inhibition. By understanding how ONT-380 alters tumor cell metabolism, researchers could identify pathways that become critical for survival, pointing to new therapeutic targets for combination strategies. Furthermore, metabolomic profiling of preclinical models could lead to the discovery of biomarkers that predict response or resistance to ONT-380. td2inc.com

Investigating Mechanisms of Acquired Resistance in Preclinical Models

A significant challenge in targeted therapy is the development of acquired resistance. Preclinical models are crucial for proactively identifying these mechanisms and developing strategies to overcome them. For ONT-380, several resistance mechanisms have been identified using cell line-derived models.

One key mechanism involves the reactivation of HER-family signaling. In preclinical models of HER2+ breast cancer, acquired resistance to ONT-380 was associated with the amplification of the EGFR gene. nih.gov This leads to highly elevated levels of both total and phosphorylated EGFR, which in turn reactivates downstream signaling through the PI3K/AKT pathway, bypassing the HER2 blockade imposed by ONT-380. nih.gov

Another identified mechanism involves specific mutations within the HER2 gene itself. The HER2 L755S mutation, which can arise in response to other TKIs like lapatinib (B449), has been shown to confer cross-resistance to ONT-380 in preclinical models. cancernetwork.com Clinical data from patient samples have also suggested that mutations in genes such as KMT2C may be associated with less favorable outcomes, indicating another potential area for preclinical investigation into resistance. conference-correspondent.com

| Preclinical Model | Identified Resistance Mechanism | Key Molecular Changes | Potential Strategy to Overcome |

|---|---|---|---|

| BT474 & SKBR3 Breast Cancer Cells | EGFR Amplification | Increased pEGFR, pHER2, pHER3, pAKT, pS6 | Combination with EGFR-specific TKI (e.g., gefitinib) or pan-HER inhibitors |

| BT474 Lapatinib-Resistant Cells | HER2 L755S Mutation | Failure to inhibit growth despite HER2 target | Use of alternative HER2-targeted agents (e.g., T-DM1) or different classes of TKIs |

Development of Novel Combination Strategies with Emerging Therapies

Preclinical models have been essential for identifying synergistic combinations that enhance the antitumor activity of ONT-380. These studies provide the rationale for clinical trials evaluating novel therapeutic regimens.

A primary strategy involves combining ONT-380 with other HER2-targeted agents. Enhanced antitumor activity is observed when ONT-380 is combined with the monoclonal antibody trastuzumab. aacrjournals.orgnih.gov This dual HER2 blockade leads to a more complete and sustained inhibition of the HER2/PI3K/AKT signaling pathway. nih.gov

Combination with the antibody-drug conjugate T-DM1 has also shown significant promise. Preclinical studies demonstrated a synergistic cytotoxic response in HER2-positive breast cancer models, including those resistant to T-DM1 alone. researchgate.netnih.gov Mechanistically, ONT-380 inhibits HER2 ubiquitination, which leads to an increase in HER2 protein levels at the cell surface. nih.govnih.gov This, in turn, facilitates greater internalization and subsequent lysosomal processing of T-DM1, thereby increasing the delivery of its cytotoxic payload. aacrjournals.orgnih.gov

Furthermore, in models of HER2-positive, estrogen receptor-positive (HER2+/ER+) breast cancer, ONT-380 has shown efficacy when combined with inhibitors of CDK4/6 (e.g., palbociclib) and ER-targeted therapies (e.g., letrozole, fulvestrant), providing a rationale for triple-targeted, chemotherapy-sparing regimens. nih.govnih.gov

| Combination Agent | Therapeutic Class | Preclinical Finding | Cancer Model(s) |

|---|---|---|---|

| Trastuzumab | Monoclonal Antibody | Enhanced antitumor activity and HER2 pathway blockade. aacrjournals.orgnih.gov | Breast, Gastric, Colorectal, Esophageal Cancer Xenografts researchgate.net |

| Ado-trastuzumab emtansine (T-DM1) | Antibody-Drug Conjugate | Synergistic cytotoxicity; increased T-DM1 internalization and catabolism. researchgate.netnih.gov | HER2+ Breast Cancer Cell Lines and PDX Models researchgate.net |

| Palbociclib + Letrozole | CDK4/6 Inhibitor + Aromatase Inhibitor | High efficacy in vitro and in vivo, potential to overcome resistance. nih.gov | HER2+/ER+ Breast Cancer Xenografts nih.gov |

| Docetaxel (B913) | Chemotherapy (Taxane) | Enhanced antitumor activity, improved tumor regression rates. aacrjournals.orgnih.gov | Breast and Gastric Cancer Xenografts researchgate.net |

Exploration of ONT-380 (hemiethanolate) in Other HER2-Driven Oncological Indications

While initially developed in the context of breast cancer, the potent and selective activity of ONT-380 makes it a candidate for treating any solid tumor driven by HER2 amplification. Preclinical studies have validated its efficacy across a range of cancer types.

In vivo studies using patient-derived xenograft (PDX) models have shown that ONT-380, both as a single agent and in combination with trastuzumab, significantly reduces tumor volume in HER2-positive gastric, colorectal, and esophageal cancers. aacrjournals.orgnih.govresearchgate.net This preclinical evidence was foundational for the clinical investigation of ONT-380 in gastrointestinal cancers, ultimately leading to the approval of tucatinib (B611992) plus trastuzumab for previously treated HER2-positive metastatic colorectal cancer. cancernetwork.comtandfonline.comcancer.gov A large-scale screening of 456 human cancer cell lines confirmed that the potent activity of ONT-380 was restricted to cell lines with HER2 amplification, regardless of the tissue of origin. nih.gov

| Oncological Indication | Preclinical Model Type | Key Finding | Clinical Relevance |

|---|---|---|---|

| Gastric Cancer | Cell-line Derived Xenograft (NCI-N87) & PDX | Significant tumor growth inhibition, alone and with trastuzumab or docetaxel. aacrjournals.orgresearchgate.net | Supports ongoing clinical trials (e.g., MOUNTAINEER-02). hra.nhs.uk |

| Colorectal Cancer | Patient-Derived Xenograft (PDX) | Tumor growth inhibition in combination with trastuzumab. researchgate.net | Led to clinical trials (e.g., MOUNTAINEER) and regulatory approval. cancernetwork.comonclive.com |

| Esophageal Cancer | Patient-Derived Xenograft (PDX) | Tumor growth inhibition in combination with trastuzumab. researchgate.net | Provides rationale for clinical investigation in HER2+ esophageal cancers. |

| Ovarian Cancer | Cell-line Derived Xenograft (SKOV-3) | Demonstrated single-agent antitumor activity. researchgate.net | Suggests potential utility in a subset of HER2-amplified ovarian cancers. |

Computational Approaches in Predicting ONT-380 (hemiethanolate) Efficacy and Resistance

Computational, or in silico, methodologies are increasingly used to accelerate drug development by predicting drug-target interactions, efficacy, and potential resistance mechanisms before and during preclinical testing.

Molecular docking studies have been employed to understand how ONT-380 interacts with its target. These models have confirmed that ONT-380 fits within the ATP-binding site of the HER2 intracellular tyrosine kinase domain with substantial binding energy and stability. nih.gov This in silico validation provides a structural basis for its potent inhibitory activity and helps explain the observed synergy with trastuzumab, which binds to the extracellular domain of HER2. nih.gov Other computational studies have explored designing novel analogues of ONT-380 with modifications predicted to improve binding affinity and pharmacokinetic properties. researchgate.net

Looking forward, more sophisticated computational approaches like machine learning (ML) hold great potential. nih.gov ML algorithms could be trained on large preclinical datasets (genomic, proteomic, and transcriptomic) from cell lines and xenografts treated with ONT-380. udel.eduaptitudehealth.com Such models could identify complex molecular signatures that predict sensitivity or resistance, potentially guiding patient selection in future clinical trials. aacr.orghopkinsmedicine.org By integrating molecular dynamics simulations with genomic data, these models could also predict how specific HER2 mutations might alter the binding of ONT-380, thereby anticipating resistance before it emerges clinically. nih.gov

Q & A

Q. What is the molecular mechanism of action of ONT-380 in HER2-positive breast cancer, and how does it differ from other HER2-targeted tyrosine kinase inhibitors (TKIs)?

ONT-380 (tucatinib) selectively inhibits HER2 with minimal activity against EGFR, reducing off-target toxicity compared to pan-HER inhibitors like lapatinib. Its high CNS penetration enables efficacy against brain metastases, a critical unmet need in HER2+ breast cancer . Preclinical studies demonstrate that ONT-380 retains activity in trastuzumab-resistant models by blocking HER2 phosphorylation and downstream signaling pathways (e.g., PI3K/AKT/mTOR) . Key differentiators include its HER2 specificity and ability to bypass EGFR-mediated toxicities (e.g., severe diarrhea) .

Q. How should preclinical studies be designed to evaluate ONT-380’s efficacy in HER2+ brain metastasis models?

Use orthotopic xenograft models with HER2+ cell lines (e.g., BT-474 or HCC1954) injected intracranially to mimic brain metastases. Assess CNS penetration via pharmacokinetic studies measuring drug concentrations in cerebrospinal fluid (CSF) and brain tissue. Include endpoints such as intracranial tumor volume (MRI), survival, and biomarker analysis (e.g., HER2 phosphorylation). Control groups should compare ONT-380 monotherapy to combination regimens (e.g., with trastuzumab emtansine [T-DM1]) .

Q. What are the critical parameters for optimizing ONT-380 dosing in combination therapies?

Conduct phase Ib dose-escalation trials with pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify the maximum tolerated dose (MTD) and optimal schedule. For example, in the HER2CLIMB trial, ONT-300 mg twice daily was combined with trastuzumab and capecitabine, balancing efficacy (median PFS: 7.8 months) and toxicity (e.g., diarrhea, fatigue) . Monitor drug-drug interactions, especially with CYP3A4 inhibitors/inducers, due to ONT-380’s metabolism .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data between early-phase and later-phase clinical trials of ONT-380?

In phase Ib trials, ONT-380 monotherapy showed a 58% clinical benefit rate (CBR) in HER2+ metastatic breast cancer, including CNS responses . However, phase II trials reported lower intracranial response rates (33% in combination with T-DM1) . To address discrepancies, analyze trial populations: later-phase studies often include heavily pretreated patients with progressive CNS lesions. Use stratified statistical models to account for prior therapies, baseline CNS involvement, and HER2 heterogeneity .

Q. What methodologies are recommended for assessing ONT-380’s impact on quality of life (QoL) in patients with brain metastases?

Incorporate mixed-methods approaches:

- Quantitative : Use validated tools like EORTC QLQ-C30 and BN20 to measure physical, cognitive, and emotional functioning.

- Qualitative : Conduct semi-structured interviews to explore patient-reported outcomes (e.g., symptom burden, treatment satisfaction). Triangulate data to identify QoL trends and contextualize clinical outcomes .

Q. How can researchers design robust translational studies to identify biomarkers predictive of ONT-380 resistance?

Collect paired tumor biopsies (pre-treatment and progression) for genomic (e.g., HER2 mutations, PIK3CA alterations) and proteomic profiling. Use liquid biopsies to track HER2 extracellular domain (ECD) shedding and circulating tumor DNA (ctDNA). Apply machine learning to integrate multi-omics data with clinical endpoints (e.g., PFS, OS) . Validate findings in patient-derived xenograft (PDX) models .

Q. What experimental strategies are effective for studying ONT-380’s synergy with immune checkpoint inhibitors in HER2+ breast cancer?

Combine ONT-380 with anti-PD-1/PD-L1 agents in immunocompetent HER2+ mouse models. Assess tumor-infiltrating lymphocytes (TILs), PD-L1 expression, and cytokine profiles (e.g., IFN-γ). Use single-cell RNA sequencing to characterize immune microenvironment changes. Early-phase trials should include correlative biomarker endpoints to guide patient stratification .

Data Contradiction and Validation

Q. How should conflicting data on ONT-380’s CNS efficacy be addressed in meta-analyses?

Perform subgroup analyses stratified by prior CNS-directed therapies, blood-brain barrier (BBB) integrity (e.g., via contrast-enhanced MRI), and lesion size. Use random-effects models to account for heterogeneity across studies. Highlight limitations, such as small sample sizes in phase I trials versus broader phase II cohorts .

Q. What statistical approaches are suitable for handling missing data in ONT-380 clinical trials?

Apply multiple imputation (MI) for missing baseline covariates and sensitivity analyses (e.g., worst-case scenarios) for missing outcome data. Use the Kaplan-Meier method with censoring for time-to-event endpoints (e.g., OS, PFS). Document missing data patterns to avoid bias in efficacy interpretations .

Methodological Guidance

Q. What guidelines should be followed when publishing preclinical data on ONT-380 to ensure reproducibility?

Adhere to the ARRIVE 2.0 guidelines: report detailed methodologies (e.g., cell line authentication, in vivo dosing regimens), raw data deposition in public repositories (e.g., Figshare), and statistical analysis plans. Include negative controls (e.g., vehicle-treated cohorts) and validation in ≥2 model systems .

Q. How can researchers ethically design trials involving ONT-380 for patients with progressive brain metastases?

Prioritize informed consent processes that address prognosis uncertainty and CNS-specific risks. Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize patient exposure to ineffective therapies. Collaborate with neuro-oncology specialists for standardized CNS response assessments (RANO-BM criteria) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.